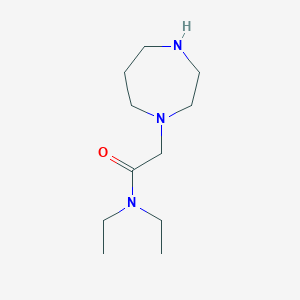

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

CAS No.: 87055-46-7

Cat. No.: VC8004535

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87055-46-7 |

|---|---|

| Molecular Formula | C11H23N3O |

| Molecular Weight | 213.32 g/mol |

| IUPAC Name | 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide |

| Standard InChI | InChI=1S/C11H23N3O/c1-3-14(4-2)11(15)10-13-8-5-6-12-7-9-13/h12H,3-10H2,1-2H3 |

| Standard InChI Key | KNSOGHWWRSGODD-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=O)CN1CCCNCC1 |

| Canonical SMILES | CCN(CC)C(=O)CN1CCCNCC1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is C₁₁H₂₃N₃O, with a molecular weight of 213.32 g/mol . The structure consists of a 1,4-diazepane ring (a seven-membered ring containing two nitrogen atoms) linked to an acetamide group where the nitrogen is substituted with two ethyl groups. The InChIKey KNSOGHWWRSGODD-UHFFFAOYSA-N confirms its unique stereochemical configuration .

Structural Analogs and Derivatives

Comparative analysis with structurally related compounds reveals key trends:

-

2-(1,4-Diazepan-1-yl)-N,N-dimethylethanamine (CAS 864350-82-3): Features a dimethylamine group instead of diethylacetamide, with a molecular weight of 171.28 g/mol .

-

2-(1,4-Diazepan-1-yl)acetamide (CAS 147558-20-1): Lacks the diethyl substitution, reducing its molecular weight to 157.22 g/mol .

-

N,N-Diethyl-2-[4-(2-phenylethenesulfonyl)-1,4-diazepan-1-yl]acetamide (PubChem CID 34103438): Incorporates a sulfonyl group on the diazepane ring, enhancing potential bioactivity .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide are scarce, its synthesis likely follows established methods for diazepane-containing acetamides:

-

Formation of the 1,4-Diazepane Core: Cyclization of 1,4-diamines with carbonyl compounds under acidic or basic conditions.

-

Acetamide Functionalization: Reaction of the diazepane amine with diethylacetyl chloride or via coupling agents like EDCI/HOBt .

Challenges in Production

The discontinuation of this compound by suppliers such as Cymit Química suggests synthesis challenges, potentially including:

-

Low yields during cyclization steps.

-

Purification difficulties due to polar intermediates.

-

Regulatory hurdles for specialized intermediates.

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 213.32 g/mol | |

| Purity | 98% | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

| Flash Point | Not reported | – |

| LogP (Partition Coefficient) | Estimated ~0.11 (analogous to ) |

The absence of key data (e.g., melting point) underscores the compound’s limited commercial history .

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume